N'-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoacetamide
- 2-(2-(4-Hydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
N’-(4-Hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and its pyrazole ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.
Properties
CAS No. |
303094-77-1 |
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Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-12-17(14-5-9-16(26-2)10-6-14)21-22-18(12)19(25)23-20-11-13-3-7-15(24)8-4-13/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
AAKCTJURVRSPNU-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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